Cas no 262450-65-7 (3-Bromo-5-methoxybenzaldehyde)

3-Bromo-5-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-BROMO-5-METHOXY BENZALDEHYDE
- 3-Bromo-5-methoxy-benzaldehyde
- Benzaldehyde, 3-bromo-5-methoxy-
- 3-bromanyl-5-methoxy-benzaldehyde
- 3-Bromo-5-formylanisole
- 5-Bromo-3-methoxybenzaldehyde
- 5-Bromo-m-anisaldehyde
- Benzaldehyde,3-bromo-5-methoxy
- 3-bromo-5-methoxybenzaldehyde
- 3-Bromo-5-methoxybenzaldehyde
-
- MDL: MFCD06797975
- インチ: 1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
- InChIKey: GCXBEEKTPWZHJN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=O)C=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 213.96300
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 26.30000
- LogP: 2.27020
3-Bromo-5-methoxybenzaldehyde セキュリティ情報
3-Bromo-5-methoxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-5-methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B96890-25g |
3-Bromo-5-methoxybenzaldehyde |
262450-65-7 | 95% | 25g |
¥743.0 | 2023-09-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1313-25G |
3-bromo-5-methoxybenzaldehyde |
262450-65-7 | 97% | 25g |
¥ 778.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067423-5g |
3-Bromo-5-methoxybenzaldehyde |
262450-65-7 | 98% | 5g |
¥323 | 2023-04-14 | |
Alichem | A014000271-5g |
3-Bromo-5-methoxybenzaldehyde |
262450-65-7 | 95% | 5g |
$316.37 | 2023-09-02 | |
abcr | AB309671-25 g |
3-Bromo-5-methoxybenzaldehyde, 95%; . |
262450-65-7 | 95% | 25g |
€518.00 | 2023-04-26 | |
TRC | B685215-10000mg |
3-Bromo-5-methoxybenzaldehyde |
262450-65-7 | 10g |
$ 1642.00 | 2023-04-18 | ||
Enamine | EN300-174785-100.0g |
3-bromo-5-methoxybenzaldehyde |
262450-65-7 | 95% | 100g |
$992.0 | 2023-06-03 | |
eNovation Chemicals LLC | D953520-10g |
Benzaldehyde, 3-bromo-5-methoxy- |
262450-65-7 | 98% | 10g |
$95 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B859802-1g |
3-Bromo-5-Methoxybenzaldehyde |
262450-65-7 | ≥98% | 1g |
131.40 | 2021-05-17 | |
TRC | B685215-10g |
3-Bromo-5-methoxybenzaldehyde |
262450-65-7 | 10g |
$ 1360.00 | 2022-06-06 |
3-Bromo-5-methoxybenzaldehyde 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
3-Bromo-5-methoxybenzaldehydeに関する追加情報
Introduction to 3-Bromo-5-methoxybenzaldehyde (CAS No. 262450-65-7)
3-Bromo-5-methoxybenzaldehyde, with the CAS number 262450-65-7, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and a methoxy group attached to a benzaldehyde framework. The combination of these functional groups imparts specific chemical properties that make it an important intermediate in various synthetic pathways.
The molecular formula of 3-Bromo-5-methoxybenzaldehyde is C8H7O2Br, and its molecular weight is approximately 199.04 g/mol. The compound exists as a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties have been extensively studied, and it has been found to exhibit good stability under standard laboratory conditions.
In the realm of chemical synthesis, 3-Bromo-5-methoxybenzaldehyde serves as a valuable starting material for the preparation of more complex molecules. One of its key applications is in the synthesis of heterocyclic compounds, which are essential building blocks in the development of pharmaceuticals and agrochemicals. For instance, recent research has demonstrated its utility in the formation of pyrazoles, pyridines, and other nitrogen-containing heterocycles through various catalytic reactions.
The presence of the bromine atom in 3-Bromo-5-methoxybenzaldehyde makes it an excellent substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck coupling. These reactions are widely used in the synthesis of biologically active compounds and have been pivotal in the development of new drugs. For example, a study published in the Journal of Organic Chemistry highlighted the use of 3-Bromo-5-methoxybenzaldehyde in the synthesis of novel antitumor agents through palladium-catalyzed cross-coupling reactions.
Beyond its role in synthetic chemistry, 3-Bromo-5-methoxybenzaldehyde has also shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research in this area has focused on optimizing the molecular design to enhance charge transport and improve device performance.
In pharmaceutical research, 3-Bromo-5-methoxybenzaldehyde has been investigated for its potential therapeutic applications. Studies have explored its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-Bromo-5-methoxybenzaldehyde exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
The methoxy group in 3-Bromo-5-methoxybenzaldehyde plays a crucial role in modulating its biological activity. This functional group can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets. Recent computational studies have provided insights into how the methoxy group influences the binding affinity and selectivity of derivatives towards specific receptors.
Safety considerations are paramount when handling any chemical compound. While 3-Bromo-5-methoxybenzaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used, and adequate ventilation should be maintained to minimize exposure risks.
In conclusion, 3-Bromo-5-methoxybenzaldehyde (CAS No. 262450-65-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure makes it an invaluable intermediate in synthetic chemistry, while its biological properties offer promising avenues for pharmaceutical research and materials science applications. As ongoing research continues to uncover new uses for this compound, it is likely to remain an important player in the scientific community for years to come.
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